molecular formula C19H22N2O4S B3542257 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide

4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B3542257
M. Wt: 374.5 g/mol
InChI Key: ANCPHDZCYVNPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. MPSP is a sulfonamide derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs.

Scientific Research Applications

4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs. This compound has also been shown to exhibit anticonvulsant and anxiolytic effects, suggesting that it may have potential applications in the treatment of epilepsy and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This compound has been shown to selectively inhibit COX-2, which is the isoform of the enzyme that is primarily responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2 activity, this compound reduces the production of pro-inflammatory prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit anticonvulsant and anxiolytic effects, suggesting that it may have potential applications in the treatment of epilepsy and anxiety disorders. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of novel pain-relieving drugs. This compound has also been shown to exhibit anticonvulsant and anxiolytic effects, suggesting that it may have potential applications in the treatment of epilepsy and anxiety disorders. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 4-methoxy-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide could focus on several areas, including the development of novel drug delivery systems to improve its solubility and bioavailability, the investigation of its potential applications in the treatment of epilepsy and anxiety disorders, and the identification of new targets for its analgesic and anti-inflammatory effects. Additionally, further studies could be conducted to investigate the safety and efficacy of this compound in human clinical trials, with the goal of ultimately developing it into a viable therapeutic option for a variety of medical conditions.

properties

IUPAC Name

4-methoxy-N-methyl-N-phenyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20(16-8-4-3-5-9-16)19(22)15-10-11-17(25-2)18(14-15)26(23,24)21-12-6-7-13-21/h3-5,8-11,14H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCPHDZCYVNPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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